N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-1-phenyl-N⁶-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenyl group at the N⁴ position and an allyl (prop-2-en-1-yl) substituent at the N⁶ position. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including kinase inhibition and anticancer properties . The compound’s structure combines a planar pyrazolo-pyrimidine core with aromatic and aliphatic substituents, which influence its physicochemical properties and binding interactions with biological targets.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-3-13-22-21-25-19(24-15-9-11-17(28-2)12-10-15)18-14-23-27(20(18)26-21)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXNUNXKSAFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C21H20N6O, with a molecular weight of 372.43 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Weight | 372.43 g/mol |
| Molecular Formula | C21H20N6O |
| LogP | 4.7145 |
| Polar Surface Area | 61.814 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties. For instance, a study highlighted that derivatives of this scaffold showed significant cytotoxicity against various cancer cell lines. The compound was tested against MCF-7 breast cancer cells and demonstrated effective inhibition of tumor growth and induction of apoptosis at concentrations as low as 0.3 µM .
The biological activity of this compound involves dual inhibition of key targets such as EGFR and VGFR2. Molecular docking studies have elucidated the binding interactions between the compound and these proteins, suggesting a multitarget approach in its anticancer mechanism .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for their potential as selective protein inhibitors and psychopharmacological agents. Their ability to modulate various biological pathways makes them candidates for further pharmacological exploration .
Study 1: Antiproliferative Assays
In a series of antiproliferative assays involving different cancer cell lines, including MCF-7 and A549 (lung cancer), derivatives similar to this compound exhibited IC50 values ranging from 0.3 to 24 µM. The most potent compounds were identified as dual inhibitors of EGFR and VGFR2 with significant selectivity against other kinases .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to investigate the binding affinities of the compound towards EGFR and VGFR2. The results indicated strong binding interactions that correlate with the observed biological activities in vitro . This study emphasizes the importance of structure-activity relationships in designing more effective derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N⁴-(4-methoxyphenyl)-1-phenyl-N⁶-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, highlighting variations in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Position and Activity :
- The position of the methoxy group on the phenyl ring (e.g., 4-methoxy vs. 3-methoxy) significantly impacts solubility and target binding. Para-substitution (4-methoxy) in the target compound likely enhances π-π stacking interactions compared to meta-substituted analogs .
- Replacement of the allyl group with bulkier substituents (e.g., cycloheptyl or cyclohexenylethyl) increases molecular weight and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- In JAK3 inhibitors, pyrazolo[3,4-d]pyrimidine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) showed enhanced selectivity, whereas allyl or small alkyl groups balanced potency and pharmacokinetics .
- Compounds with fused pyrimidine-diamine cores exhibited IC₅₀ values as low as 0.4 µM in kinase assays, highlighting the importance of the central heterocycle .
Synthetic Feasibility :
- Yields for similar compounds range from 28% to 65%, depending on substituent complexity. The allyl group in the target compound may simplify synthesis compared to triazole- or piperazine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
